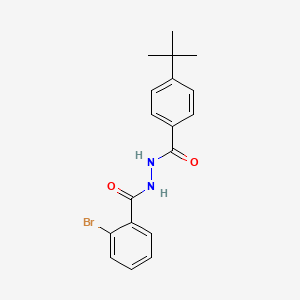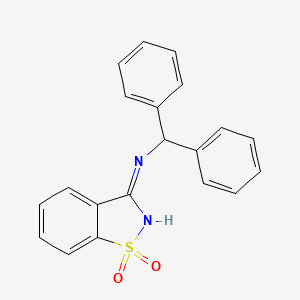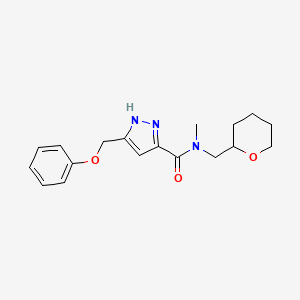![molecular formula C25H38N2O3 B6122462 1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol](/img/structure/B6122462.png)
1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is a complex organic compound featuring multiple functional groups, including pyrrolidine rings and methoxyphenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolidine rings, followed by the introduction of the methoxyphenoxy group. Key steps include:
Formation of Pyrrolidine Rings: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Methoxyphenoxy Group: This step involves nucleophilic substitution reactions where the methoxyphenoxy group is introduced to the intermediate compound.
Final Assembly: The final step involves coupling the pyrrolidine and methoxyphenoxy intermediates under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-hydroxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
- 1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-ethoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol
Uniqueness
1-[4-[[2,2-Bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple pyrrolidine rings and a methoxyphenoxy group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-[4-[[2,2-bis(prop-2-enyl)pyrrolidin-1-yl]methyl]-2-methoxyphenoxy]-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H38N2O3/c1-4-11-25(12-5-2)13-8-16-27(25)18-21-9-10-23(24(17-21)29-3)30-20-22(28)19-26-14-6-7-15-26/h4-5,9-10,17,22,28H,1-2,6-8,11-16,18-20H2,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVSMZPASBZQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCCC2(CC=C)CC=C)OCC(CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6122379.png)

![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![N-[2-[(2-methoxypyrimidin-5-yl)methyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxolane-2-carboxamide](/img/structure/B6122402.png)
![[4-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] 4-methylbenzoate](/img/structure/B6122411.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)nicotinamide](/img/structure/B6122420.png)
![9-(4-METHYLBENZYL)-2-(4-NITROPHENYL)-9H-IMIDAZO[1,2-A][1,3]BENZIMIDAZOLE](/img/structure/B6122435.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)


![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)
![(2Z)-N-(4-BROMOPHENYL)-3-(3-NITROPHENYL)-2-[(THIOPHEN-2-YL)FORMAMIDO]PROP-2-ENAMIDE](/img/structure/B6122454.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)
![4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6122491.png)
